molecular formula C15H17N3O4 B6053745 1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate

1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate

Cat. No.: B6053745
M. Wt: 303.31 g/mol
InChI Key: GZEUPRIJFPWCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including medicinal and biochemical research. In

Scientific Research Applications

1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate has been studied for its potential use in various scientific research applications. One of the most promising applications is in medicinal chemistry, where it has shown potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cell growth, proliferation, and migration, which are all important factors in the development and progression of diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce oxidative stress in cells. These effects make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate in lab experiments is its high solubility in water and other polar solvents. This makes it easy to dissolve and work with in various experimental settings. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in some experiments.

Future Directions

There are many future directions for the study of 1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the exploration of its potential use in combination with other drugs for the treatment of diseases. Additionally, more studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various scientific research applications. Its high solubility, biochemical and physiological effects, and potential as a drug candidate make it an important area of study for medicinal and biochemical research. Further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of 1-methyl-1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine oxalate involves the reaction of 1,2,3,4-tetrahydrobenzo[b]-1,8-naphthyridin-5-amine with oxalic acid. The reaction is carried out in the presence of a catalyst and a solvent. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.

Properties

IUPAC Name

1-methyl-3,4-dihydro-2H-benzo[b][1,8]naphthyridin-5-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.C2H2O4/c1-16-8-4-6-10-12(14)9-5-2-3-7-11(9)15-13(10)16;3-1(4)2(5)6/h2-3,5,7H,4,6,8H2,1H3,(H2,14,15);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEUPRIJFPWCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C(C3=CC=CC=C3N=C21)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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